9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

Photoredox Catalysis Excited-State Dynamics Donor-Acceptor Systems

Acridinium photocatalyst substitution risks batch inconsistency in photoredox outcomes due to substituent-dependent redox thermodynamics. 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate (CAS 1621019-96-2) delivers predictable SET catalysis with the validated N-10 phenyl acridinium scaffold. • Long-lived charge-separated state via orthogonal C9-mesityl geometry for efficient visible-light (~450 nm) photoredox reactions • N-10 phenyl enables cysteine bioconjugation for artificial photoenzyme construction - inaccessible to 10-methyl analogs • Shelf-stable BF4 salt; mp >200 °C; store under inert atmosphere at 2-8 °C

Molecular Formula C28H24BF4N
Molecular Weight 461.3 g/mol
CAS No. 1621019-96-2
Cat. No. B1457866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate
CAS1621019-96-2
Molecular FormulaC28H24BF4N
Molecular Weight461.3 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C
InChIInChI=1S/C28H24N.BF4/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;2-1(3,4)5/h4-18H,1-3H3;/q+1;-1
InChIKeyLGNMSOXRNBFBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate: Photoredox Catalyst Overview


9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate (CAS 1621019-96-2) is a visible-light photoredox catalyst belonging to the mesityl-substituted acridinium salt class . Distinguished from the more widely reported 10-methyl analog by its N-10 phenyl substituent, this compound retains the essential C9-mesityl orthogonal geometry responsible for long-lived charge-separated states while offering altered steric bulk and solubility in organic solvents [1]. The tetrafluoroborate counterion confers a melting point above 200 °C and facilitates handling as a shelf-stable solid under inert atmosphere storage .

Why 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate Is Irreplaceable


Interchangeability among acridinium photocatalysts fails at the molecular level due to substituent-dependent variation in excited-state accessibility and redox thermodynamics [1]. The orthogonal C9-mesityl group is essential for preventing π-conjugation and enabling a long-lived electron-transfer state [2]; its removal reduces the charge-separated lifetime by orders of magnitude, rendering catalysis inefficient [3]. Even among C9-mesityl analogs, substitution at N-10 modulates solubility and steric environment . Procurement without precise specification may result in batch-to-batch inconsistency in photoredox outcomes, as minor structural deviations translate to measurable shifts in redox potential and excited-state lifetime [4].

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate: Differentiation Evidence


C9-Mesityl Geometry: Long-Lived Charge Separation vs. Non-Mesityl

The C9-mesityl-substituted acridinium framework exhibits an orthogonal geometry wherein the mesityl ring is perpendicular to the acridinium π-system, preventing conjugation and stabilizing the photoinduced electron-transfer state Acr•–Mes•+ [1]. In contrast, acridinium ions lacking the mesityl substituent, such as 10-methylacridinium ion (AcrH+), undergo rapid charge recombination due to π-conjugation [2].

Photoredox Catalysis Excited-State Dynamics Donor-Acceptor Systems

Photostability: Mesityl Acridinium vs. C9-Imide Derivatives

9-Mesityl acridinium salts are well-established photoredox catalysts with high photostability [1]. A comparative study by Martínez-Gualda et al. demonstrated that C9-imide acridinium photocatalysts exhibit enhanced photoredox catalytic activity with respect to the well-established C9-mesityl acridinium salt, attributed to differing accessibility of singlet charge-transfer excited states as proven by CASPT2/CASSCF calculations and fluorescence quenching studies [2]. This indicates that C9-mesityl acridinium represents the baseline standard for robust photostability against which next-generation catalysts are benchmarked, but may be outperformed in specific transformations requiring higher catalytic activity.

Photocatalyst Stability Visible-Light Photoredox Turnover Number

N-10 Phenyl Enables Bioconjugation vs. N-10 Methyl Analog

Zilate et al. synthesized a pair of 9-mesityl-10-phenyl acridinium (Mes−Acr+) photoredox catalysts bearing an iodoacetamide handle for cysteine bioconjugation [1]. Covalent tethering of the synthetic Mes−Acr+ scaffolds to protein scaffolds resulted in 12 new artificial hybrid enzymes active in photoredox transformations [2]. The N-10 phenyl group provides a synthetic entry point for derivatization absent in the 10-methyl analog, enabling site-specific protein conjugation.

Artificial Metalloenzymes Bioconjugation Chemistry Hybrid Biocatalysts

Thermal Stability and Inert Atmosphere Storage

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate exhibits a melting point exceeding 200 °C, indicating high thermal stability in the solid state . Suppliers recommend storage at 2–8 °C under inert gas (nitrogen or argon) with sealed containers to maintain integrity and prevent degradation from moisture or oxygen . This contrasts with some acridinium perchlorate salts, which require more stringent storage due to shock-sensitivity risks [1].

Catalyst Shelf Stability Thermal Stability Solid-State Storage

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate: Application Scenarios


Artificial Hybrid Photoredox Biocatalyst Construction

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is structurally validated for bioconjugation via the N-10 phenyl group. Zilate et al. successfully installed an iodoacetamide handle for cysteine conjugation, generating 12 distinct artificial hybrid enzymes with retained photoredox activity [1]. This enables the development of light-driven biocatalytic cascades and enzyme-photocatalyst hybrid systems inaccessible to the 10-methyl analog. Procurement should specify the tetrafluoroborate salt to avoid counterion incompatibility with protein conjugation buffers.

Visible-Light Photoredox C–C and C–Heteroatom Bond Formation

The C9-mesityl orthogonal geometry of 9-mesityl-10-phenylacridinium enables long-lived charge-separated states essential for single-electron transfer (SET) photoredox catalysis [1]. This compound is suitable for anti-Markovnikov alkene hydrofunctionalization, decarboxylative cross-coupling, and radical C–C bond formation under mild visible-light conditions (activation at ~450 nm) [2]. The phenyl substituent at N-10 offers distinct solubility characteristics in organic solvents compared to the 10-methyl variant, which may be advantageous for reactions requiring nonpolar media .

Comparative Photoredox Catalyst Benchmarking Studies

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate serves as the well-established C9-mesityl acridinium baseline against which next-generation acridinium photocatalysts are evaluated. Martínez-Gualda et al. used C9-mesityl acridinium salts as the reference standard when demonstrating enhanced activity of C9-imide derivatives [1]. Researchers developing novel acridinium catalysts require this compound as a control to quantify relative improvements in catalytic activity, excited-state lifetime, or photostability.

Solar Energy Conversion and Photosynthetic Reaction Center Mimicry

The mesityl acridinium framework was originally developed to mimic the long-lived charge-separated state of photosynthetic reaction centers [1]. The orthogonal C9-mesityl geometry enables a long-lived electron-transfer state (Acr•–Mes•+) upon photoexcitation, making 9-mesityl-10-phenylacridinium applicable in solar energy conversion, photocatalytic hydrogen evolution, and photoelectrochemical systems [2]. Selection of the tetrafluoroborate counterion ensures electrochemical compatibility in non-aqueous solvent systems.

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